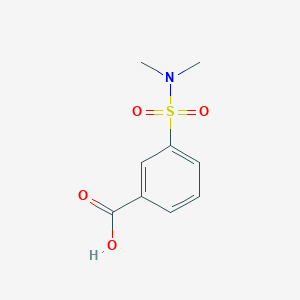

3-(dimethylsulfamoyl)benzoic Acid

Description

The exact mass of the compound 3-(dimethylsulfamoyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(dimethylsulfamoyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(dimethylsulfamoyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUAOEFMKIYOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407259 | |

| Record name | 3-(Dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7326-73-0 | |

| Record name | 3-(Dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N,N-dimethylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Dimethylsulfamoyl)benzoic Acid: A Key Building Block for Advanced Therapeutic Agents

This guide provides a comprehensive technical overview of 3-(dimethylsulfamoyl)benzoic acid, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical properties, synthesis, and critical role as a structural motif in the creation of targeted therapeutics. We will explore the causality behind its synthetic route and its application in the development of potent and selective bioactive molecules, supported by established protocols and quantitative data.

Introduction and Strategic Importance

3-(Dimethylsulfamoyl)benzoic acid (CAS No. 7326-73-0) is a substituted aromatic carboxylic acid featuring a dimethylsulfamoyl group at the meta-position.[1][2][3] While not typically an active pharmaceutical ingredient (API) itself, its true value lies in its function as a molecular scaffold. The presence of two distinct and reactive functional groups—the carboxylic acid and the sulfonamide—at a defined meta-orientation on a stable phenyl ring makes it an ideal starting point for building complex molecules with specific three-dimensional arrangements.

The carboxylic acid group provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents.[4] Concurrently, the dimethylsulfamoyl moiety offers a stable, polar, and hydrogen-bond accepting group that can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. This dual functionality allows for the systematic exploration of chemical space in lead optimization campaigns.

Physicochemical Properties

A clear understanding of a molecule's fundamental properties is critical for its effective use in synthesis and research. The key physicochemical data for 3-(dimethylsulfamoyl)benzoic acid are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 7326-73-0 | [1][2] |

| Molecular Formula | C₉H₁₁NO₄S | [1][2] |

| Molecular Weight | 229.25 g/mol | [1] |

| IUPAC Name | 3-(dimethylsulfamoyl)benzoic acid | [1] |

| Synonyms | 3-(N,N-Dimethylsulfamoyl)benzoic acid, 3-Carboxy-N,N-dimethylbenzenesulfonamide | [1] |

| SMILES | CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | [2] |

| Appearance | Typically a white to off-white solid | N/A |

Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

The most direct and common synthesis of 3-(dimethylsulfamoyl)benzoic acid involves the reaction of a commercially available precursor, 3-(chlorosulfonyl)benzoic acid, with dimethylamine.[1][5] This reaction is a classic nucleophilic acyl substitution at the sulfonyl chloride.

Synthetic Workflow

The workflow is a straightforward, two-component reaction that is efficient and high-yielding. The causality is clear: the highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic dimethylamine.

Caption: Synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system; the reaction progress can be easily monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

Materials:

-

3-(Chlorosulfonyl)benzoic acid (1.0 eq)[5]

-

Dimethylamine (2.0 M solution in THF, ~3.3 eq)[1]

-

Dichloromethane (DCM)

-

Deionized Water

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(chlorosulfonyl)benzoic acid (e.g., 2.60 g, 12 mmol) in dichloromethane (20 mL).[1]

-

Amine Addition: To the stirred solution at room temperature, add the dimethylamine solution (20 mL, 40 mmol) dropwise. An excess of the amine is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed.

-

Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[1]

-

Workup - Quenching: Upon completion, carefully quench the reaction by adding deionized water.

-

Workup - Acidification: Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. This step is critical to protonate the carboxylic acid, making it less water-soluble and facilitating its extraction into the organic phase.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Application as a Scaffold in Drug Discovery

The strategic value of 3-(dimethylsulfamoyl)benzoic acid is demonstrated by its use as a foundational element in the synthesis of highly active and selective drug candidates. Its derivatives have shown significant promise in targeting complex diseases.[6][7][8]

Case Study: P2Y₁₄ Receptor Antagonists for Acute Lung Injury

Recent research has identified the P2Y₁₄ receptor (P2Y₁₄R) as a key target for inflammatory diseases, including acute lung injury (ALI).[6] Scientists have designed and synthesized a series of novel 3-sulfonamido benzoic acid derivatives as potent P2Y₁₄R antagonists. This work highlights the utility of the core scaffold.

The logical progression from the simple building block to a potent drug candidate involves attaching a more complex amine to the sulfonyl chloride (instead of dimethylamine) and subsequently coupling an amine to the carboxylic acid.

Caption: From chemical scaffold to a targeted therapeutic candidate.

Quantitative Biological Data of a Key Derivative

The success of using this scaffold is quantified by the high potency of the resulting compounds. The data below is for a lead compound from the P2Y₁₄R antagonist study, demonstrating the scaffold's ability to orient substituents for optimal target engagement.

| Compound | Target | Assay | IC₅₀ Value | Reference |

| Compound 25l | P2Y₁₄ Receptor | Calcium Mobilization | 5.6 ± 0.3 nM | [6] |

This sub-nanomolar potency underscores the effectiveness of the 3-sulfonamido benzoic acid core in generating high-affinity ligands.[6] The study also noted that this lead compound exhibited favorable solubility and pharmacokinetic properties, further validating the strategic utility of the core scaffold.[6]

Safety and Handling

As with any laboratory chemical, proper handling of 3-(dimethylsulfamoyl)benzoic acid is essential. The compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Precautionary Measures (Prevention):

-

Wash hands and any exposed skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, or vapors.

-

Use only outdoors or in a well-ventilated area.

-

-

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a dry, cool environment.

Conclusion and Future Outlook

3-(Dimethylsulfamoyl)benzoic acid represents a strategically valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a reliable platform for developing compound libraries targeting a range of biological systems. The demonstrated success in creating potent P2Y₁₄R antagonists is a compelling proof-of-concept for its application.[6] Future research efforts may leverage this scaffold to develop novel therapeutics for other diseases where the benzoic acid and sulfonamide pharmacophores are known to be beneficial, including various cancers and infectious diseases.[7][10] Its utility as a foundational core for generating molecules with desirable potency and drug-like properties ensures its continued relevance in the field.

References

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases . National Institutes of Health (NIH). [Link]

-

3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0 | C9H11NO4S | Appchem . Appchem. [Link]

-

3-(N,N-Dimethylsulfamoyl)benzoic acid . AbacipharmTech. [Link]

-

Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury . PubMed. [Link]

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis . ResearchGate. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review . Preprints.org. [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies . PubMed. [Link]

-

Benzoic Acid + Methylamine = ?? (Amide Reaction) . YouTube. [Link]

-

3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837 . PubChem. [Link]

Sources

- 1. 3-DIMETHYLSULFAMOYL-BENZOIC ACID | 7326-73-0 [amp.chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemscene.com [chemscene.com]

- 6. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Dimethylsulfamoyl)benzoic Acid: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 3-(dimethylsulfamoyl)benzoic acid (CAS No. 7326-73-0), a bifunctional organic compound featuring both a carboxylic acid and a dimethylsulfonamide group. This unique substitution pattern, particularly the meta-relationship of the two functional groups on the benzene ring, makes it a valuable building block and intermediate in medicinal chemistry and materials science. This document details the compound's chemical structure, physicochemical properties, a validated synthesis protocol, its anticipated spectroscopic profile, and its applications in research and development. The information is curated for researchers, chemists, and professionals in drug discovery, providing expert insights into its handling, characterization, and strategic use.

Chemical Identity and Structure

Nomenclature and Identifiers

Correctly identifying a chemical entity is the foundation of reproducible science. 3-(Dimethylsulfamoyl)benzoic acid is cataloged under several identifiers across chemical databases, ensuring its unambiguous specification.

| Identifier | Value | Source |

| CAS Number | 7326-73-0 | [1][2] |

| Molecular Formula | C₉H₁₁NO₄S | [3][4] |

| Molecular Weight | 229.25 g/mol | [4] |

| IUPAC Name | 3-(dimethylsulfamoyl)benzoic acid | [5] |

| Synonyms | 3-(N,N-Dimethylsulfamoyl)benzoic acid, 3-Carboxy-N,N-dimethylbenzenesulfonamide | [4] |

| SMILES | CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | [3] |

| InChIKey | ZYUAOEFMKIYOPZ-UHFFFAOYSA-N | [3][5] |

Molecular Structure Elucidation

The structure of 3-(dimethylsulfamoyl)benzoic acid consists of a central benzene ring substituted at the 1- and 3- positions. The carboxyl group (-COOH) imparts acidic properties, while the N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) introduces a polar, non-ionizable moiety that can participate in hydrogen bonding as an acceptor. This meta-substitution pattern is critical, as it dictates the electronic and steric environment of the molecule, influencing its reactivity and interactions with biological targets.

Caption: Chemical structure of 3-(dimethylsulfamoyl)benzoic acid.

Physicochemical and Computational Properties

The physical and computed properties of a compound are predictive of its behavior in experimental settings, from solubility in reaction solvents to its potential as a drug candidate.

Physical Properties

These empirical data points are crucial for designing experimental conditions such as reaction temperature, solvent selection for purification, and appropriate storage.

| Property | Value | Source |

| Physical Form | Off-white solid | [4] |

| Melting Point | 174-176 °C | [4] |

| Boiling Point | 417.1 ± 47.0 °C (Predicted) | [4] |

| Density | 1.368 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.69 ± 0.10 (Predicted) | [4] |

The predicted pKa of ~3.69 suggests it is a moderately strong organic acid, a property conferred by the electron-withdrawing nature of the sulfamoyl group.[4]

Computational Descriptors

In silico modeling provides insights into a molecule's behavior in a biological context, guiding drug development efforts.

| Descriptor | Value | Significance | Source |

| XLogP3 | 0.5 | Indicates good hydrophilicity, often favorable for solubility in aqueous media. | [5] |

| Topological Polar Surface Area (TPSA) | 83.1 Ų | Suggests potential for good cell permeability and oral bioavailability. | [5] |

| Hydrogen Bond Donor Count | 1 | The carboxylic acid -OH group. | [5] |

| Hydrogen Bond Acceptor Count | 5 | The two sulfonyl oxygens, the sulfonamide nitrogen, and the two carboxyl oxygens. | [5] |

| Rotatable Bond Count | 3 | Provides moderate conformational flexibility. | [5] |

Synthesis and Purification

Retrosynthetic Analysis & Rationale

A logical and efficient synthesis route is paramount. The synthesis of sulfamoyl benzoic acids is commonly achieved via a two-step process starting from a readily available benzoic acid derivative.[6] The primary strategy involves the chlorosulfonation of a suitable benzoic acid precursor, followed by amination with dimethylamine. This approach is robust and scalable.

Caption: General synthetic workflow for 3-(dimethylsulfamoyl)benzoic acid.

Experimental Protocol: Synthesis of 3-(Dimethylsulfamoyl)benzoic acid

This protocol is a representative procedure based on established methodologies for sulfonamide synthesis.[6] Causality: The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive sulfonyl chloride intermediate. The use of a base like pyridine is crucial to neutralize the HCl byproduct of the amination step, driving the reaction to completion.

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

Dimethylamine (2.0 M solution in THF)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a stirred solution of 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.

-

Amination: Slowly add dimethylamine solution (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(dimethylsulfamoyl)benzoic acid as a solid.

Purification and Characterization

The trustworthiness of any subsequent research relies on the purity of the synthesized compound. Recrystallization is an effective method for purifying this solid compound, leveraging solubility differences between the product and impurities. The final product's identity and purity must be confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point analysis, comparing the results with expected values.

Spectroscopic Profile (Anticipated)

While specific experimental spectra are proprietary to individual labs, the expected spectroscopic features can be reliably predicted from the molecule's structure. These predictions are essential for chemists to confirm the identity of their synthesized material.

-

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals. The aromatic protons will appear as complex multiplets in the δ 7.5-8.5 ppm region. A sharp singlet corresponding to the six protons of the two N-methyl groups should appear around δ 2.7 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield of δ 10 ppm.[7]

-

IR Spectroscopy: Key vibrational bands will confirm the presence of the functional groups. A very broad O-H stretch from the carboxylic acid dimer is expected from ~3300 to 2500 cm⁻¹.[8][9] A strong C=O stretch will be present around 1700-1680 cm⁻¹.[8] Two characteristic strong absorptions for the sulfonyl group (S=O asymmetric and symmetric stretching) should be observed near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 229.[3] Common fragmentation patterns would include the loss of a hydroxyl radical (-OH, m/z 212), a carboxyl group (-COOH, m/z 184), and cleavage of the C-S bond.

Applications in Research and Development

The primary utility of 3-(dimethylsulfamoyl)benzoic acid lies in its role as a versatile intermediate. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the dimethylsulfamoyl group provides a stable, polar handle.

-

Medicinal Chemistry: Sulfonamide-containing compounds are a cornerstone of drug discovery. Research into structurally related sulfamoyl benzamides has identified them as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in pathological conditions like thrombosis, inflammation, and cancer.[6] 3-(Dimethylsulfamoyl)benzoic acid serves as a key starting material for building libraries of such potential therapeutic agents.

-

Organic Synthesis: It acts as a bifunctional building block, allowing for sequential or orthogonal chemical modifications at its two distinct functional sites.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds (e.g., substituted benzoic acids and sulfonamides) can inform best practices.[10][11]

-

Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.[10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

References

-

3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0 . Appchem. [Link]

-

3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid | C15H15NO4S | CID 53218474 . PubChem. [Link]

-

3-[(Dimethylsulfamoyl)amino]benzoic acid | C9H12N2O4S | CID 13489999 . PubChem. [Link]

-

3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S) . PubChemLite. [Link]

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases . National Institutes of Health (NIH). [Link]

-

3-Dimethylsulfamoylbenzoic acid - 98% . Aladdin Scientific. [Link]

-

3-(N,N-Dimethylsulfamoyl)benzoic acid . AbacipharmTech. [Link]

- Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.

-

3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837 . PubChem. [Link]

-

Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy . MDPI. [Link]

-

Three-component reaction of benzoic acid 1, amides 2 and DMSO (3) . ResearchGate. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870) . Human Metabolome Database. [Link]

-

3-(N,N-Dimethylsulfamoyl)benzoic acid, 98% Purity . Amazon. [Link]

-

Chemical Properties of Benzoic acid, 3-(dimethylamino)-, methyl ester . Cheméo. [Link]

-

Infrared spectrum of benzoic acid . Doc Brown's Chemistry. [Link]

-

3-[(dimethylamino)methyl]benzoic acid (155412-73-0) . Chemchart. [Link]

-

What is Benzoic Acid used for? . Patsnap Synapse. [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... . ResearchGate. [Link]

-

Identification Of Benzoic Acid By Gc And Mass Spectrometry . International Journal of Advanced Research. [Link]

-

FT-IR Spectroscopic Study of M(Benzoic Acid) . Zeitschrift für Naturforschung. [Link]

-

1H proton nmr spectrum of benzoic acid . Doc Brown's Chemistry. [Link]

-

(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY . ResearchGate. [Link]

-

Benzoic acid, 3-methyl- . NIST WebBook. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. PubChemLite - 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S) [pubchemlite.lcsb.uni.lu]

- 4. 3-DIMETHYLSULFAMOYL-BENZOIC ACID | 7326-73-0 [amp.chemicalbook.com]

- 5. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to 3-(dimethylsulfamoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(dimethylsulfamoyl)benzoic acid, with the CAS number 7326-73-0 , is an organic compound that has garnered significant interest in the field of medicinal chemistry.[1][2] Structurally, it is a benzoic acid derivative featuring a dimethylsulfamoyl group at the meta-position. This compound serves as a crucial scaffold and intermediate in the synthesis of various biologically active molecules. Its unique chemical architecture allows for the exploration of diverse chemical spaces, leading to the discovery of novel therapeutic agents. This guide provides a comprehensive overview of 3-(dimethylsulfamoyl)benzoic acid, including its physicochemical properties, synthesis, analytical characterization, applications in drug discovery, and safety and handling protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(dimethylsulfamoyl)benzoic acid is essential for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 7326-73-0 | [1][2] |

| Molecular Formula | C9H11NO4S | [1][2] |

| Molecular Weight | 229.25 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥98% | [3] |

Synthesis of 3-(dimethylsulfamoyl)benzoic acid

The synthesis of 3-(dimethylsulfamoyl)benzoic acid typically involves the reaction of a suitable benzoic acid derivative with a dimethylsulfamoylating agent. A common and effective method is the reaction of 3-chlorosulfonylbenzoic acid with dimethylamine.

Experimental Protocol: Synthesis from 3-Chlorosulfonylbenzoic Acid

This protocol outlines a representative method for the laboratory-scale synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Materials:

-

3-Chlorosulfonylbenzoic acid

-

Dimethylamine (40% solution in water)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chlorosulfonylbenzoic acid in dichloromethane. Cool the solution in an ice bath.

-

Addition of Dimethylamine: While stirring, slowly add an excess of 40% aqueous dimethylamine solution to the flask. The reaction is exothermic, so maintain the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 1M HCl to remove excess dimethylamine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(dimethylsulfamoyl)benzoic acid.

Causality Behind Experimental Choices:

-

The use of an excess of dimethylamine ensures the complete conversion of the sulfonyl chloride.

-

The reaction is performed at a low temperature initially to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

-

The acidic wash is crucial for removing the basic dimethylamine from the reaction mixture, simplifying the purification process.

Caption: Synthesis workflow for 3-(dimethylsulfamoyl)benzoic acid.

Analytical Characterization

The identity, purity, and concentration of 3-(dimethylsulfamoyl)benzoic acid can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for its quantitative analysis.

Experimental Protocol: HPLC Analysis

This protocol provides a standard method for the analysis of 3-(dimethylsulfamoyl)benzoic acid.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Standard system with a pump, autosampler, column oven, and DAD or UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 3-(dimethylsulfamoyl)benzoic acid (1 mg/mL) in methanol.

-

Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing 3-(dimethylsulfamoyl)benzoic acid in methanol to achieve a concentration within the linear range of the method.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the peak for 3-(dimethylsulfamoyl)benzoic acid by comparing its retention time with that of the standard.

-

Quantify the amount of the compound in the sample using the calibration curve.

-

Caption: LPA2 receptor signaling pathway activated by SBA analogues.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(dimethylsulfamoyl)benzoic acid. The following information is based on available safety data sheets (SDS). [4][5]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [4][5]* Prevention:

-

Wash hands thoroughly after handling. [4][5] * Wear protective gloves, protective clothing, eye protection, and face protection. [4][5] * Avoid breathing dust, fume, gas, mist, vapors, or spray. [4][5] * Use only outdoors or in a well-ventilated area. [4]* First Aid:

-

If on skin: Wash with plenty of water. [4] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [4] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]* Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. [4][5]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [4][5]

-

Conclusion

3-(dimethylsulfamoyl)benzoic acid is a valuable compound for researchers and scientists in the field of drug discovery. Its straightforward synthesis, well-defined analytical methods, and, most importantly, its role as a scaffold for the development of potent and selective LPA2 receptor agonists, highlight its significance. The insights provided in this guide aim to facilitate its effective use in the laboratory and to inspire further research into its therapeutic potential. The continued exploration of sulfamoyl benzoic acid derivatives holds promise for the development of novel treatments for a range of diseases.

References

-

Blagg, J., & Peretto, I. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]

-

Shankara, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7344-7355. [Link]

-

Tigyi, G., & Parrill, A. L. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

-

Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]

-

McNally, J. J., & Le, C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1:2 mol mol⁻¹) or ChCl/Gly (1:2 mol mol⁻¹) eutectic mixtures, at room temperature (RT) and under aerobic conditions. ResearchGate. [Link]

-

IIST. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Scientific Research in Science and Technology. [Link]

-

Tigyi, G., & Parrill, A. L. (2015). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. PubMed Central. [Link]

-

ResearchGate. (2025). Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ResearchGate. [Link]

-

ResearchGate. (2025). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

-

ResearchGate. (2025). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate. [Link]

-

PubChem. (n.d.). 3-[(Dimethylsulfamoyl)amino]benzoic acid. PubChem. [Link]

-

PubChem. (n.d.). 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. PubChem. [Link]

-

PubMed. (n.d.). A new approach to design 3(3-sulfamoylbenzamido) benzoic acid containing transition metal complexes: Characterization and Biological activities. PubMed. [Link]

-

PubMed. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (n.d.). Benzoic acid GC-MS (1 TMS) (HMDB0001870). Human Metabolome Database. [Link]

-

AbacipharmTech. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid. AbacipharmTech. [Link]

- Google Patents. (n.d.). EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.

-

Appchem. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid. Appchem. [Link]

-

National Center for Biotechnology Information. (n.d.). LPA receptor agonists and antagonists (WO2010051053). National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid, 98% Purity, C9H11NO4S, 25 grams. Oakwood Chemical. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

-

PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]

-

Wiley Analytical Science. (2024). Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). Wiley Analytical Science. [Link]

-

MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

-

PubChem. (n.d.). 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. PubChem. [Link]

-

PubMed. (2014). Development and validation of an HPLC-DAD method for simultaneous determination of cocaine, benzoic acid, benzoylecgonine and the main adulterants found in products based on cocaine. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Determination of benzoic acid and sorbic acid in seasoning by capillary electrophoresis with a new triethylamine aminated polychloromethyl styrene nanolatex coated capillary column. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). ResearchGate. [Link]

-

Centre for Food Safety. (2019). Method of Test for Preservatives in Foods. Centre for Food Safety. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(dimethylsulfamoyl)benzoic acid, a key building block in pharmaceutical and materials science. This document details the primary, field-proven synthetic route, encompassing the chlorosulfonation of benzoic acid to form the critical intermediate, 3-(chlorosulfonyl)benzoic acid, followed by its amination with dimethylamine. The guide offers in-depth, step-by-step experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility for researchers and professionals in chemical synthesis and drug development.

Introduction: The Significance of 3-(Dimethylsulfamoyl)benzoic Acid

3-(Dimethylsulfamoyl)benzoic acid (CAS 7326-73-0) is a bifunctional organic compound featuring both a carboxylic acid and a dimethylsulfamoyl group.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, present in numerous diuretic, anti-inflammatory, and anticancer agents.[2] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for its incorporation into larger molecular scaffolds. The strategic placement of these groups in the meta position on the benzene ring influences the molecule's three-dimensional structure and electronic properties, which is a critical consideration in rational drug design.

Core Synthesis Pathway: A Two-Step Approach

The most prevalent and industrially scalable synthesis of 3-(dimethylsulfamoyl)benzoic acid is a two-step process. The first step involves the electrophilic aromatic substitution of benzoic acid to introduce a chlorosulfonyl group, yielding 3-(chlorosulfonyl)benzoic acid. The second step is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride is treated with dimethylamine to form the desired sulfonamide.

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid via Chlorosulfonation

The synthesis of the key intermediate, 3-(chlorosulfonyl)benzoic acid (CAS 4025-64-3), is achieved through the direct chlorosulfonation of benzoic acid.[3][4] This reaction is a classic example of electrophilic aromatic substitution.

Mechanism: The carboxylic acid group on the benzene ring is a deactivating, meta-directing group. This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The directing effect favors the substitution at the meta position. The reaction proceeds by the in-situ formation of the electrophile, chlorosulfonium ion (ClSO₂⁺), from chlorosulfonic acid. This strong electrophile then attacks the benzene ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final product.[5]

Experimental Protocol: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

-

Materials:

-

Benzoic acid

-

Chlorosulfonic acid

-

Crushed ice

-

Deionized water

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), carefully add chlorosulfonic acid (3 molar equivalents).

-

Cool the flask in an ice-water bath to maintain a low temperature.

-

Slowly add benzoic acid (1 molar equivalent) in small portions to the stirred chlorosulfonic acid, ensuring the internal temperature is maintained below 20 °C.

-

After the complete addition of benzoic acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Once the reaction is complete, cool the mixture back down in an ice bath.

-

In a separate large beaker, prepare a slurry of crushed ice and water.

-

Slowly and cautiously pour the reaction mixture onto the ice-water slurry with vigorous stirring. A white precipitate of 3-(chlorosulfonyl)benzoic acid will form.

-

Continue stirring the mixture in the ice bath for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

The crude 3-(chlorosulfonyl)benzoic acid can be used directly in the next step or purified by recrystallization from a suitable solvent like a mixture of toluene and hexane.

-

Data Summary for Step 1

| Parameter | Value |

| Starting Material | Benzoic Acid |

| Reagent | Chlorosulfonic Acid |

| Reaction Type | Electrophilic Aromatic Substitution |

| Key Intermediate | 3-(Chlorosulfonyl)benzoic acid |

| CAS Number | 4025-64-3 |

| Molecular Formula | C₇H₅ClO₄S |

| Molecular Weight | 220.63 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 128-130 °C |

Diagram of the Synthesis of 3-(Chlorosulfonyl)benzoic Acid

Caption: Synthesis of the key intermediate, 3-(chlorosulfonyl)benzoic acid.

Step 2: Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid via Amination

The second and final step is the nucleophilic substitution reaction of 3-(chlorosulfonyl)benzoic acid with dimethylamine to form the desired 3-(dimethylsulfamoyl)benzoic acid.[2]

Mechanism: The highly electrophilic sulfur atom of the sulfonyl chloride group is readily attacked by the nucleophilic nitrogen atom of dimethylamine. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable sulfonamide bond. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2]

Experimental Protocol: Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

-

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

Aqueous solution of dimethylamine (e.g., 40%) or dimethylamine hydrochloride

-

Sodium carbonate or another suitable base (if using dimethylamine hydrochloride)

-

Deionized water

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

-

In a separate beaker, prepare a solution of dimethylamine. If using an aqueous solution of dimethylamine, use a molar excess (e.g., 2-3 equivalents). If using dimethylamine hydrochloride, use a molar excess along with an equivalent amount of a base like sodium carbonate to liberate the free amine.

-

Cool the flask containing the 3-(chlorosulfonyl)benzoic acid solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add the dimethylamine solution to the chilled sulfonyl chloride solution over a period of 15-20 minutes, maintaining the low temperature.

-

After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the reaction mixture to a pH of 2-3 by the slow addition of 10% hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-(dimethylsulfamoyl)benzoic acid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.[6][7][8][9][10]

-

Data Summary for Step 2

| Parameter | Value |

| Starting Material | 3-(Chlorosulfonyl)benzoic acid |

| Reagent | Dimethylamine |

| Reaction Type | Nucleophilic Acyl Substitution |

| Product | 3-(Dimethylsulfamoyl)benzoic acid |

| CAS Number | 7326-73-0 |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| Appearance | White crystalline solid |

Diagram of the Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

Caption: Final step in the synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Trustworthiness and Self-Validation

The described two-step synthesis is a well-established and reliable method. The progress of each reaction can be conveniently monitored using standard analytical techniques such as Thin Layer Chromatography (TLC). The purity of the intermediate and the final product can be readily assessed by measuring their melting points and comparing them to literature values. Further characterization by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry can unequivocally confirm the identity and purity of the synthesized compounds. The purification of the final product by recrystallization is a robust method that typically yields high-purity material suitable for further applications.

Conclusion

This technical guide has detailed the primary and most practical synthetic route to 3-(dimethylsulfamoyl)benzoic acid. By providing a thorough understanding of the reaction mechanisms, detailed experimental protocols, and key data, this document serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The described pathway is both efficient and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.

References

- Google Patents. (n.d.). US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.

-

Mosher Chemical. (n.d.). 3-(Chlorosulfonyl)-benzoic acid. Retrieved January 11, 2026, from [Link]

-

Recrystallization of Benzoic Acid. (n.d.). Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Chlorosulfonyl)benzoic acid. PubChem. Retrieved January 11, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Retrieved January 11, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 3-(CHLOROSULFONYL)BENZOIC ACID. Retrieved January 11, 2026, from [Link]

-

Recrystallization of Benzoic Acid. (n.d.). Retrieved January 11, 2026, from [Link]

-

Aladdin Scientific. (n.d.). 3-Dimethylsulfamoylbenzoic acid - 98%. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.

-

ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved January 11, 2026, from [Link]

-

Scribd. (n.d.). Recrystallization Benzoic Acid | PDF. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN113636941A - Synthesis process of dimethyl diallyl ammonium chloride.

-

National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

-

VAST JOURNALS SYSTEM. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN103183618A - Method for recovering dimethylamine from dimethylamine hydrochloride.

- Google Patents. (n.d.). CN109896984A - A kind of production technology of dimethylaminosulfonyl chloride.

-

YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved January 11, 2026, from [Link]

Sources

- 1. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. Reliable Chemical Trading Partner, Professional 3-(Chlorosulfonyl)-benzoic acid Supply [methylbenzoate-benzoicacid.com]

- 5. rsc.org [rsc.org]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

A Technical Guide to the Mechanism of Action of NU7026, a Potent Inhibitor of DNA-Dependent Protein Kinase (DNA-PK)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to DNA lesions such as double-strand breaks (DSBs). The DNA Damage Response (DDR) is a sophisticated signaling network that detects and repairs this damage. A key pathway in this response is the Non-Homologous End Joining (NHEJ) pathway, which is critically dependent on the catalytic activity of the DNA-dependent protein kinase (DNA-PK). In many cancers, an upregulation of DNA-PK contributes to resistance to genotoxic therapies like radiation and chemotherapy. This guide provides an in-depth examination of the mechanism of action of NU7026, a potent and selective small molecule inhibitor of DNA-PK. We will detail its molecular interactions, cellular consequences, and the validated experimental protocols required to rigorously characterize its function as a promising chemosensitizer and radiosensitizer.

Introduction: Targeting the DNA Damage Response

The DNA-dependent protein kinase (DNA-PK) is a nuclear serine/threonine protein kinase that belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] It plays a central role in the repair of DNA double-strand breaks (DSBs) through the NHEJ pathway.[2] Elevated expression of DNA-PK has been observed in various tumor cells, correlating with resistance to radiotherapy and certain chemotherapeutic agents.[1] This makes DNA-PK a compelling target for therapeutic intervention, particularly for strategies aimed at sensitizing cancer cells to existing treatments.

NU7026 (also known as LY293646) emerged as a specific inhibitor of DNA-PK.[3] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity essential for the NHEJ pathway. By inhibiting DNA-PK, NU7026 prevents the repair of therapy-induced DSBs, leading to the accumulation of lethal DNA damage, cell cycle arrest, and ultimately, apoptosis.[4][5] This guide will elucidate this mechanism through a review of its biochemical and cellular activities, supported by detailed experimental methodologies.

Molecular Mechanism of Action: Competitive Inhibition of DNA-PK

The primary mechanism of NU7026 is the direct inhibition of the catalytic subunit of DNA-PK (DNA-PKcs). This inhibition is competitive with respect to ATP, meaning NU7026 binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.

Kinase Specificity and Potency

The efficacy and safety of a kinase inhibitor are defined by its potency against the intended target and its selectivity against other kinases. NU7026 is a potent inhibitor of DNA-PK with a reported IC50 value of approximately 0.23 µM in cell-free assays.[1][3][4][6] Its selectivity has been profiled against other members of the PIKK family, demonstrating significantly lower potency against PI3K (IC50 ≈ 13 µM) and minimal activity against ATM and ATR (IC50 > 100 µM).[1] This selectivity is crucial for minimizing off-target effects and isolating the biological consequences to DNA-PK inhibition.

| Kinase Target | IC50 Value (µM) | Selectivity vs. DNA-PK | Reference |

| DNA-PK | 0.23 | 1x | [1][4] |

| PI3K | 13.0 | ~57-60x | [1][4] |

| ATM | > 100 | > 435x | [1] |

| ATR | > 100 | > 435x | [1] |

The Non-Homologous End Joining (NHEJ) Pathway

The following diagram illustrates the canonical NHEJ pathway and highlights the critical intervention point of NU7026.

Caption: Experimental workflow for characterizing a DNA-PK inhibitor.

Protocol 1: In Vitro DNA-PK Kinase Assay

Objective: To determine the IC50 of NU7026 against purified DNA-PK enzyme. This is the foundational experiment to confirm direct, cell-free target inhibition.

Principle: This assay measures the transfer of phosphate from ATP to a specific peptide substrate by DNA-PK. The amount of product (ADP) generated is quantified, typically via a luminescence-based system (e.g., ADP-Glo™). Inhibition is measured as a reduction in signal.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X DNA-PK Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 25 mM MgCl2, 100 mM KCl, 2 mM DTT).

-

Prepare a 2X substrate/ATP/DNA mix containing a specific DNA-PK peptide substrate, ATP (at Km concentration), and a double-stranded DNA oligonucleotide activator.

-

Serially dilute NU7026 in DMSO, then further dilute in kinase buffer to create 2X final concentrations. Include a DMSO-only vehicle control.

-

-

Assay Plate Setup (384-well plate):

-

Add 2.5 µL of 2X NU7026 dilutions or vehicle control to appropriate wells.

-

Add 2.5 µL of purified DNA-PK enzyme (pre-diluted in kinase buffer) to all wells except the "no enzyme" background control.

-

Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

-

-

Initiate Reaction:

-

Add 5 µL of the 2X substrate/ATP/DNA mix to all wells to start the reaction.

-

Incubate for 60 minutes at 30°C.

-

-

Detect Activity:

-

Stop the reaction and measure ADP production using a commercial detection kit (e.g., Promega ADP-Glo™) according to the manufacturer's protocol. [7]This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction.

-

-

Data Analysis:

-

Subtract background luminescence (no enzyme control).

-

Normalize data with the vehicle control set to 100% activity.

-

Plot percent inhibition versus log[NU7026] concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.

-

Protocol 2: Cellular Target Engagement (γH2AX Foci Assay)

Objective: To visually quantify the inhibition of DSB repair in cells. An increase in the number and persistence of γH2AX foci after irradiation indicates failed repair.

Principle: The histone variant H2AX is rapidly phosphorylated at Serine 139 (becoming γH2AX) at the sites of DSBs. These foci recruit other repair proteins. While foci formation is a marker of damage, their persistence over time (e.g., 24 hours post-damage) is a robust indicator of repair inhibition. [8][9] Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., N87 gastric cancer cells) onto glass coverslips in a 6-well plate and allow them to adhere overnight.

-

Pre-treat cells with NU7026 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Expose cells to a defined dose of ionizing radiation (e.g., 2-4 Gy).

-

Return cells to the incubator for desired time points (e.g., 1 hour and 24 hours) to allow for repair.

-

-

Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBST for 1 hour.

-

Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Counterstain nuclei with DAPI.

-

Mount coverslips onto microscope slides.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imager or fluorescence microscope.

-

Quantify the average number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). A significant increase in foci in the NU7026 + IR group at 24 hours compared to the IR-only group demonstrates inhibition of DSB repair. [8]

-

Protocol 3: Clonogenic Survival Assay

Objective: To determine the ability of NU7026 to sensitize cancer cells to radiation, a gold-standard measure of functional cytotoxicity. [10] Principle: This assay measures the ability of a single cell to undergo unlimited division and form a colony (typically defined as ≥50 cells). A decrease in the number of colonies formed after treatment reflects cell death or loss of reproductive integrity.

Methodology:

-

Cell Plating and Treatment:

-

Prepare a single-cell suspension.

-

Plate a precise number of cells into 6-well plates. The number of cells plated must be adjusted for each radiation dose to yield a countable number of colonies (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.). [10][11] * Allow cells to attach for 4-6 hours.

-

Treat cells with a fixed, non-toxic concentration of NU7026 (e.g., 10 µM) or vehicle control for 1-2 hours prior to irradiation. [3]2. Irradiation:

-

Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

-

Colony Formation:

-

Replace the media after 24 hours with fresh media (without the inhibitor).

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Staining and Counting:

-

Aspirate media, wash with PBS, and fix/stain colonies with a solution of crystal violet in methanol for 30-60 minutes.

-

Wash away excess stain with water and allow the plates to dry.

-

Count the number of colonies (≥50 cells) in each well.

-

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the 0 Gy control group.

-

Surviving Fraction (SF): (Number of colonies counted / Number of cells seeded x PE) for each treatment condition.

-

Plot the log(SF) versus radiation dose for both vehicle and NU7026-treated groups.

-

Dose Enhancement Factor (DEF): Calculate the ratio of radiation doses required to achieve a specific level of cell kill (e.g., SF=0.1) with and without the drug. A DEF > 1 indicates radiosensitization. [8]

-

Conclusion and Future Directions

NU7026 serves as a prototypical inhibitor of DNA-PK, demonstrating a clear mechanism of action rooted in the competitive inhibition of ATP binding. This leads to the abrogation of the NHEJ pathway, resulting in persistent DNA damage, cell cycle arrest, and sensitization of cancer cells to genotoxic therapies. The experimental workflow detailed herein provides a robust framework for validating these mechanisms for NU7026 or novel DNA-PK inhibitors.

Future research will focus on developing next-generation DNA-PK inhibitors with improved pharmacokinetic properties and selectivity profiles. Furthermore, identifying predictive biomarkers to stratify patient populations most likely to respond to DNA-PK inhibition remains a critical goal for translating these scientific findings into clinical success.

References

-

Niazi, M.T., et al. (2014). Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87. Curr Oncol, 21(2), 91-6. Available from: [Link]

-

Willmore, E., et al. (2004). A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia. Blood, 103(12), 4659-65. Available from: [Link]

-

Appchem. 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0. Available from: [Link]

-

ASH Publications. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia. Blood. Available from: [Link]

-

Chaplin, J.H., et al. (2020). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. Nucleic Acids Research. Available from: [Link]

-

PubChem. 3-[(Dimethylsulfamoyl)amino]benzoic acid. Available from: [Link]

-

Lattrich, C., et al. (2021). DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer. Cancers (Basel). Available from: [Link]

-

bioRxiv. Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. Available from: [Link]

-

Ahmed, K.M., et al. (2018). Translation of DNA damage response inhibitors as chemoradiation sensitizers from the laboratory to the clinic. Translational Cancer Research. Available from: [Link]

-

Sun, Y., et al. (2018). A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer. Molecular Cancer Therapeutics. Available from: [Link]

-

JoVE. Video: Clonogenic Assay: Adherent Cells. Available from: [Link]

-

Wang, M., et al. (2021). High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. Cancers (Basel). Available from: [Link]

-

Creative Biolabs. DNA-PK Inhibitor based DNA Damage Response targeting Therapeutic Development Service. Available from: [Link]

-

Cheong, J.H., et al. (2015). Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway. International Journal of Radiation Oncology, Biology, Physics. Available from: [Link]

-

ICE Bioscience. DNA Damage Response & Synthetic Lethality. Available from: [Link]

-

McGill Radiobiology. Experimental Protocol for Clonogenic Survival Assay. Available from: [Link]

-

Van Gent, D.C. (2017). Ex vivo DNA damage response assays in tumor slices to predict therapy response. Journal of Aging and Geriatric Medicine. Available from: [Link]

-

PubChem. 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

-

PubChem. 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. Available from: [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. stemcell.com [stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NU 7026 | PI3K | ATM/ATR | Apoptosis | DNA-PK | TargetMol [targetmol.com]

- 7. promega.com [promega.com]

- 8. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Translation of DNA damage response inhibitors as chemoradiation sensitizers from the laboratory to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

The Multifaceted Biological Activities of Sulfamoylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The sulfamoylbenzoic acid framework represents a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of therapeutic agents. Its inherent structural features, a synergistic combination of a benzoic acid moiety and a sulfonamide group, provide a unique platform for fine-tuning pharmacological activity through targeted chemical modifications. This adaptability has led to the discovery and development of drugs spanning multiple therapeutic areas, from diuretics and antihypertensives to anticancer and antibacterial agents. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the vast biological activities of sulfamoylbenzoic acid derivatives. We will delve into the core mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships, all grounded in authoritative scientific literature. Our objective is to not only summarize the current state of knowledge but also to inspire and inform the design of the next generation of therapeutics based on this remarkable chemical entity.

I. The Architectural Blueprint: Understanding the Sulfamoylbenzoic Acid Core

The fundamental structure of sulfamoylbenzoic acid, characterized by a benzene ring substituted with both a carboxylic acid and a sulfamoyl group, is the key to its pharmacological versatility. The relative positions of these two functional groups, along with the nature of the substituents on the sulfamoyl nitrogen and the aromatic ring, dictate the molecule's interaction with specific biological targets. This guide will primarily focus on derivatives of 4-sulfamoylbenzoic acid and 5-sulfamoylbenzoic acid, which are the most extensively studied isomers.

Caption: Core structure of sulfamoylbenzoic acid derivatives.

II. Diuretic and Antihypertensive Activity: Targeting Renal Ion Transport

Perhaps the most well-established therapeutic application of sulfamoylbenzoic acid derivatives is their role as potent diuretics, with furosemide serving as a quintessential example.[1] Their primary mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[2][3][4] This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water and electrolyte excretion.

Mechanism of Action: A Closer Look at NKCC2 Inhibition

The sulfamoyl group is crucial for binding to the chloride-binding site of the NKCC2 transporter. The diuretic effect is dose-dependent, and some derivatives have been developed to exhibit potent antihypertensive activity with minimal diuretic side effects.[5][6]

Caption: Mechanism of diuretic action of sulfamoylbenzoic acid derivatives.

Experimental Protocol: In Vivo Diuretic Activity in Rats (Lipschitz Test)

This protocol is a standard method for evaluating the diuretic potential of test compounds.[7][8][9]

Materials:

-

Male Wistar rats (150-200 g)

-

Metabolic cages for urine collection

-

Test compound (sulfamoylbenzoic acid derivative)

-

Standard diuretic (e.g., Furosemide, 20 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in normal saline)

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Immediately after administration, place the rats individually in metabolic cages.

-

Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).

-

Measure the total volume of urine for each animal.

-

Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

Data Analysis:

-

Diuretic Index: (Urinary excretion of test group) / (Urinary excretion of control group)

-

Natriuretic and Kaliuretic Activity: Measure the excretion of sodium and potassium ions.

Structure-Activity Relationship (SAR) for Diuretic Activity

-

Sulfamoyl Group: An unsubstituted sulfamoyl group at the 5-position is generally essential for high diuretic activity.[10]

-

Carboxylic Acid Group: The carboxylic acid at the 1-position is crucial for activity.

-

Substituents on the Aromatic Ring: Electron-withdrawing groups (e.g., Cl, CF3) at the 4-position enhance diuretic potency.[10]

-

Substituents on the Amino Group (for 2- or 3-aminosulfamoylbenzoic acids): The nature of the substituent on the amino group can significantly influence activity and duration of action.

III. Antibacterial Activity: Disrupting Folate Synthesis

The sulfonamide moiety is a well-known pharmacophore responsible for antibacterial activity. Sulfamoylbenzoic acid derivatives, as a subclass of sulfonamides, exhibit bacteriostatic effects by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[11] This pathway is essential for the biosynthesis of nucleic acids and certain amino acids, and its disruption halts bacterial growth and replication.[11]

Mechanism of Action: Competitive Inhibition of DHPS

Sulfamoylbenzoic acid derivatives are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. They bind to the active site of the enzyme, preventing the synthesis of dihydropteroic acid, a precursor to folic acid. Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Caption: Mechanism of antibacterial action via DHPS inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB in the microtiter plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data: Antibacterial Activity

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide Derivative 1 | S. aureus | 32-512 | [15] |

| Sulfonamide Derivative 2 | S. aureus | 64-512 | [15] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | S. aureus ATCC 6538 | 125 | [13] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | B. subtilis ATCC 6683 | 125 | [13] |

| N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide | S. aureus | 32 | [1] |

| N-(2-hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamide | S. aureus | 64 | [1] |

Structure-Activity Relationship (SAR) for Antibacterial Activity

-

Para-amino Group: A free para-amino group (or a group that can be metabolized to a free amino group in vivo) is generally required for activity, mimicking PABA.

-